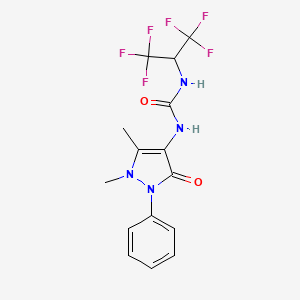![molecular formula C19H10Cl3N5O7 B12469528 N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12469528.png)
N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide is a complex organic compound that belongs to the class of substituted benzamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common approach is the nitration of a suitable benzamide precursor, followed by halogenation and amination reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid or nitric acid, and halogenating agents like chlorine or bromine. The final step usually involves the coupling of the amine and nitro groups under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Safety measures are crucial due to the handling of hazardous chemicals and the potential for exothermic reactions.
化学反応の分析
Types of Reactions
N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amines or hydroxylamines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups may yield corresponding amines, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for developing new drugs Its structural features can be modified to enhance biological activity, selectivity, and pharmacokinetic properties
Industry
In the industrial sector, this compound can be used in the formulation of agrochemicals, such as herbicides and pesticides. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and surface coatings.
作用機序
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound’s nitro and halogen groups can form strong interactions with enzymes, receptors, or other biomolecules, leading to inhibition or activation of biological pathways. Detailed studies on its binding affinity, selectivity, and metabolic stability are essential to understand its full potential.
類似化合物との比較
Similar Compounds
- N-(2-chloro-4-nitrophenyl)-2-aminobenzamide
- 2,5-dichloro-N-(2-nitrophenyl)benzamide
- 3,5-dinitro-N-(2-chlorophenyl)benzamide
Uniqueness
Compared to similar compounds, N-(2-chloro-4-nitrophenyl)-2-[(2,5-dichlorophenyl)amino]-3,5-dinitrobenzamide stands out due to its combination of multiple nitro and halogen groups. This unique arrangement enhances its reactivity and potential for diverse applications. Its structural complexity also allows for fine-tuning of its properties through chemical modifications, making it a valuable compound for research and industrial use.
特性
分子式 |
C19H10Cl3N5O7 |
|---|---|
分子量 |
526.7 g/mol |
IUPAC名 |
N-(2-chloro-4-nitrophenyl)-2-(2,5-dichloroanilino)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C19H10Cl3N5O7/c20-9-1-3-13(21)16(5-9)23-18-12(6-11(26(31)32)8-17(18)27(33)34)19(28)24-15-4-2-10(25(29)30)7-14(15)22/h1-8,23H,(H,24,28) |
InChIキー |
IEWQNYVJFSOFJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Bromo-17-(2,5-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12469460.png)
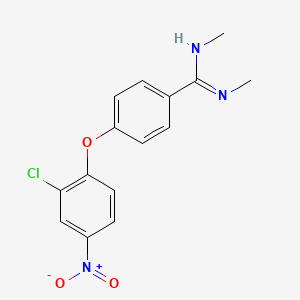
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-nitrophenyl)alaninamide](/img/structure/B12469475.png)
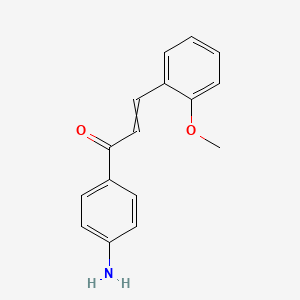

![3-{[(3-{[(3-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12469486.png)
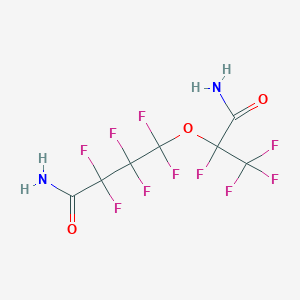
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-methoxyphenyl)glycinamide](/img/structure/B12469496.png)
![2-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate](/img/structure/B12469497.png)
![5,6-dimethyl-2-(pyridin-3-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12469499.png)
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B12469504.png)
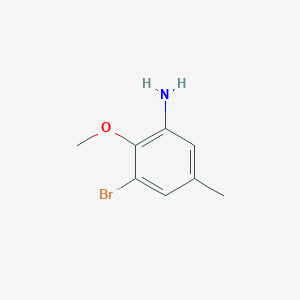
![3-[(2-Sulfanylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12469533.png)
